Predicted logP and Lipophilicity Advantage of 5-tert-Butyl-BTA Over Unsubstituted BTA and 5-Methyl-BTA
The tert-butyl group at C5 is predicted to increase logP by approximately 1.5–2.0 log units relative to unsubstituted BTA, representing a substantial shift in partition coefficient that directly affects membrane permeability, protein binding, and environmental partitioning . While BTA has an estimated logP of ~1.4, the 5-tert-butyl derivative is predicted to exhibit logP in the range of 2.9–3.4 based on computational estimates and measured values for structurally analogous 2-(5-tert-butyl-2-hydroxyphenyl)benzotriazole (logP = 3.42) [1]. This represents a greater than 30-fold increase in octanol-water partition coefficient compared to BTA, and approximately 10-fold versus 5-methyl-BTA.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP ~2.9–3.4 (predicted); structurally supported by measured logP 3.42 for 2-(5-tert-butyl-2-hydroxyphenyl)benzotriazole analog |
| Comparator Or Baseline | BTA: logP ~1.30 (measured); 5-methyl-BTA: logP ~1.89 (measured); 5-chloro-BTA: logP ~2.17 (measured) |
| Quantified Difference | ΔlogP ≈ +1.5–2.0 vs BTA; approximately 31–100× higher octanol-water partitioning vs BTA |
| Conditions | Predicted via ACD/Labs or ChemAxon algorithms; analog data from ChemTradeHub for 2-(5-tert-butyl-2-hydroxyphenyl)benzotriazole (CAS 3147-76-0) |
Why This Matters
Significantly higher logP dictates that 5-tert-butyl-BTA requires different formulation strategies (co-solvents, surfactants), exhibits slower aqueous dissolution, and is likely to partition more extensively into organic phases, biological membranes, and environmental solids compared to BTA or 5-methyl-BTA.
- [1] ChemTradeHub. 2-(5-tert-Butyl-2-hydroxyphenyl) Benzotriazole (CAS 3147-76-0): LogP 3.42, Topological Polar Surface Area 50.94 Ų. https://www.chemtradehub.com (accessed 2026-05-03). View Source
